An In-depth Technical Guide to Fmoc-Met-OH-d3: A Deuterated Amino Acid for Advanced Research Applications
An In-depth Technical Guide to Fmoc-Met-OH-d3: A Deuterated Amino Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Met-OH-d3 is a stable isotope-labeled amino acid that serves as a critical tool in advanced scientific research, particularly in the fields of proteomics, structural biology, and drug development. This deuterated analog of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine is chemically identical to its naturally occurring counterpart but carries a heavier isotope of hydrogen (deuterium, ²H or D) on its side-chain methyl group. This subtle mass difference, without altering the chemical properties, provides a powerful handle for sensitive and specific detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with Fmoc-Met-OH-d3.
Deuterium-labeled amino acids are indispensable in modern research for their ability to provide profound insights into complex biological processes. By replacing hydrogen atoms with deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly disrupting the overall biological system.[1] This isotopic substitution is a powerful tool for examining drug metabolism, elucidating protein structure and dynamics, and tracing metabolic pathways with high precision.[1]
Core Properties and Data
The integration of deuterium into the methionine side chain provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative proteomics or a tracer for metabolic studies. The Fmoc protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.
Table 1: Physicochemical Properties of Fmoc-Met-OH-d3
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈D₃NO₄S | [2] |
| Molecular Weight | 374.47 g/mol | [2] |
| Synonyms | D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3 | [2] |
| Purity (HPLC) | Typically ≥95% | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C for long-term stability |
Table 2: Comparison of Fmoc-Met-OH-d3 and its Non-Deuterated Analog
| Property | Fmoc-Met-OH-d3 | Fmoc-Met-OH |
| Molecular Formula | C₂₀H₁₈D₃NO₄S | C₂₀H₂₁NO₄S[3][4][][6][7] |
| Molecular Weight | 374.47 g/mol | 371.45 g/mol [3][][6][7] |
| Mass Difference | +3.02 Da | - |
| Chemical Reactivity | Essentially identical | Standard |
| Applications | Quantitative Proteomics, NMR Spectroscopy, Metabolic Tracing | Standard Peptide Synthesis |
Key Applications and Experimental Methodologies
The primary applications of Fmoc-Met-OH-d3 stem from its utility as a stable isotope-labeled internal standard and a probe for biophysical studies.
Quantitative Proteomics using Stable Isotope Labeling
In quantitative proteomics, Fmoc-Met-OH-d3 can be incorporated into synthetic peptides, which are then used as internal standards for the absolute quantification of proteins (a technique known as AQUA). These synthetic peptides, containing the deuterated methionine, are chemically identical to their endogenous counterparts but can be distinguished by their mass in a mass spectrometer.
This protocol outlines the manual synthesis of a short peptide containing a deuterated methionine residue using Fmoc-Met-OH-d3.
Materials:
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Fmoc-Rink Amide MBHA resin
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Fmoc-amino acids (including Fmoc-Met-OH-d3)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)
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OxymaPure®
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
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Drain the solution.
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Repeat the piperidine treatment for an additional 15 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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Amino Acid Coupling:
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In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Met-OH-d3) and OxymaPure® (1.5 equivalents each relative to resin loading) in DMF.
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Add DIC (1.5 equivalents) to the amino acid solution and pre-activate for 5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction vessel for 1-2 hours at room temperature.
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Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling or repeat the step.
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Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
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Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
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Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under a stream of nitrogen.
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Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Peptide Precipitation and Purification:
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Precipitate the peptide by adding cold diethyl ether to the filtrate.
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Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold ether.
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Dry the peptide pellet.
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Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Confirm the identity and purity of the peptide by mass spectrometry.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing Fmoc-Met-OH-d3.
Structural Biology and Protein Dynamics using NMR Spectroscopy
The introduction of a deuterated amino acid like Met-d3 into a protein that is otherwise protonated simplifies the ¹H-NMR spectrum. The deuterium nucleus has a different gyromagnetic ratio and a nuclear spin of 1, making it effectively "silent" in standard ¹H-NMR experiments. This leads to the disappearance of signals from the deuterated positions, reducing spectral overlap and facilitating the analysis of the remaining proton signals.
Caption: Logical diagram illustrating how selective deuteration simplifies NMR spectra for protein analysis.
Conclusion
Fmoc-Met-OH-d3 is a valuable reagent for researchers requiring precise and sensitive analysis of peptides and proteins. Its application in quantitative proteomics as a component of internal standards allows for accurate determination of protein abundance, a critical aspect of biomarker discovery and validation. In structural biology, while less documented, its potential in NMR studies for elucidating protein dynamics and interactions is significant. The methodologies for its use are based on well-established principles of solid-phase peptide synthesis and modern analytical techniques. As the demand for higher precision in biological research continues to grow, the utility of stable isotope-labeled compounds like Fmoc-Met-OH-d3 will undoubtedly expand.
